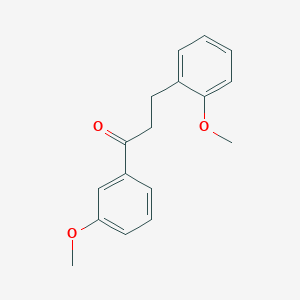

3'-Methoxy-3-(2-methoxyphenyl)propiophenone

Description

3'-Methoxy-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative featuring two methoxy groups at the 3' and 2-positions of the phenyl rings. Propiophenones are widely studied for their reactivity in organic synthesis, catalytic transformations, and applications in medicinal chemistry. The methoxy groups in this compound likely enhance its electron-donating capacity and lipophilicity, influencing solubility, stability, and interaction with biological targets .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLMPROALFTGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644162 | |

| Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-67-0 | |

| Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Route with Aromatic Nitriles

One established method involves the reaction of ethylmagnesium bromide (a Grignard reagent) with m-methoxybenzonitrile under inert atmosphere conditions in tetrahydrofuran (THF) solvent. The process proceeds as follows:

- Step 1: Preparation of the Grignard reagent solution (ethylmagnesium bromide in THF).

- Step 2: Slow addition of m-methoxybenzonitrile to the Grignard reagent at 0–20°C to form an intermediate imine magnesium complex.

- Step 3: Hydrolysis of the intermediate with aqueous acid (e.g., hydrochloric acid) to yield the corresponding ketone.

- Step 4: Optional oxidation of the intermediate alcohol (if formed) using sodium dichromate in sulfuric acid to obtain the propiophenone product.

This method yields 3'-methoxypropiophenone with high purity and yield (up to 100% reported in some cases) and is suitable for scale-up under inert atmosphere to prevent moisture interference.

Friedel-Crafts Acylation Approach

Another common synthetic strategy is the Friedel-Crafts acylation, which involves:

- Reactants: 2-methoxyphenylpropionyl chloride (or related acyl chloride) and an aromatic ring bearing methoxy substituents.

- Catalyst: Lewis acid such as aluminum chloride (AlCl₃).

- Conditions: Anhydrous environment, low temperature (0–5°C) to minimize side reactions.

- Mechanism: Electrophilic aromatic substitution where the acyl chloride reacts with the aromatic ring to form the ketone linkage.

This method is widely used for propiophenone derivatives and allows for the introduction of various substituents on the aromatic rings, including methoxy groups, by selecting appropriate starting materials.

Alternative Synthesis via Propionitrile and Methoxybromobenzene

A patent-documented method describes the synthesis of 3-methoxypropiophenone by:

- Formation of a Grignard reagent from m-methoxybromobenzene and magnesium in the presence of aluminum chloride catalyst.

- Slow addition of propionitrile to the Grignard reagent under stirring.

- Acidic workup with hydrochloric acid to decompose the addition product.

- Removal of solvent (THF) by distillation and purification by reduced-pressure distillation at 180–185°C.

This method achieves a yield of approximately 78.3% and is supported by spectroscopic data (¹H NMR and GC-MS) confirming the product structure.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard reaction with m-methoxybenzonitrile | Ethylmagnesium bromide, THF, HCl, Na₂Cr₂O₇ | 0–20°C, inert atmosphere | Up to 100 | High purity, requires inert atmosphere |

| Friedel-Crafts acylation | 2-Methoxyphenylpropionyl chloride, AlCl₃ | Anhydrous, 0–5°C | Variable | Common for substituted propiophenones |

| Grignard from m-methoxybromobenzene + propionitrile | Mg, AlCl₃ catalyst, HCl workup | Room temp, distillation at 180–185°C | ~78.3 | Patent method, scalable, confirmed by NMR |

Detailed Research Findings and Notes

- Reaction Atmosphere: The Grignard-based methods require strictly anhydrous and inert atmospheres (nitrogen or argon) to prevent reagent decomposition and side reactions.

- Temperature Control: Low temperatures (0–20°C) are critical during Grignard addition to control reaction rates and avoid by-products.

- Oxidation Step: When starting from intermediate alcohols, oxidation with sodium dichromate in sulfuric acid is effective for converting to the ketone.

- Purification: Post-reaction workup typically involves aqueous acid quenching, organic phase separation, and distillation under reduced pressure to isolate the pure ketone.

- Spectroscopic Confirmation: ¹H NMR spectra show characteristic aromatic proton multiplets and methoxy singlets (~3.8 ppm). GC-MS confirms molecular ion peaks consistent with the molecular weight (~164 g/mol for 3'-methoxypropiophenone).

- Catalyst Use: Aluminum chloride is a preferred Lewis acid catalyst for Friedel-Crafts acylation, but care must be taken to maintain anhydrous conditions to prevent hydrolysis of acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the ketone moiety play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3'-Methoxy-3-(2-methoxyphenyl)propiophenone with structurally related propiophenone derivatives:

Physicochemical Properties

- Lipophilicity: Methoxy groups increase logP values compared to unsubstituted propiophenone, enhancing membrane permeability but reducing aqueous solubility.

- Melting Points: Substituent position critically affects crystallinity. For example, 4′-Methoxy-3-(4-methoxyphenyl)propiophenone (para-substitution) likely has a higher melting point than ortho-substituted analogs due to symmetric packing .

Biological Activity

3'-Methoxy-3-(2-methoxyphenyl)propiophenone, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 3'-Methoxy-3-(2-methoxyphenyl)propiophenone is . Its structure features two methoxy groups attached to a propiophenone backbone, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 3'-Methoxy-3-(2-methoxyphenyl)propiophenone exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, indicating potential use in preventing oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of 3'-Methoxy-3-(2-methoxyphenyl)propiophenone can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions and potentially leading to apoptosis in cancer cells.

- Gene Expression Modulation : It can influence transcription factors that regulate gene expression, thereby affecting cellular proliferation and survival.

Data Table: Biological Activities and Effects

Case Studies

-

Antioxidant Efficacy :

A study evaluated the antioxidant properties of various derivatives of phenolic compounds, including 3'-Methoxy-3-(2-methoxyphenyl)propiophenone. The compound demonstrated significant DPPH radical scavenging activity, comparable to ascorbic acid, suggesting its potential as a natural antioxidant agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that 3'-Methoxy-3-(2-methoxyphenyl)propiophenone exhibited notable cytotoxicity. The compound was more effective against U-87 cells, indicating selectivity in its anticancer activity .

Q & A

Q. What are the optimal synthetic routes for preparing 3'-Methoxy-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

The compound is commonly synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring under Lewis acid catalysis (e.g., AlCl₃ in anhydrous CH₂Cl₂). Key considerations include:

- Catalyst selection : AlCl₃ is standard, but FeCl₃ or BF₃ may reduce side reactions .

- Solvent polarity : Non-polar solvents favor acylation over competing electrophilic substitutions.

- Temperature control : Excessive heat (>50°C) can lead to demethylation of methoxy groups.

Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Reported yields range from 60–85% depending on substituent positioning and steric hindrance .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 3'-Methoxy-3-(2-methoxyphenyl)propiophenone?

- ¹H/¹³C NMR :

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups) .

- Mass Spectrometry : Molecular ion peak at m/z 284 (C₁₇H₁₆O₃⁺) with fragmentation patterns indicating loss of methoxy (–OCH₃) or propionyl (–COCH₂) groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 3'-Methoxy-3-(2-methoxyphenyl)propiophenone in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic attack sites : Meta-directing effects of methoxy groups via electron-donating resonance.

- Activation energy barriers : For halogenation or nitration, influenced by substituent electronic effects .

Molecular docking may also simulate interactions with biological targets (e.g., enzymes), aiding in rational drug design .

Q. How do structural analogs of this compound compare in biological activity, and what methodologies validate these differences?

Comparative studies require:

- In vitro assays :

- Enzyme inhibition : IC₅₀ values against targets like cytochrome P450 or kinases, measured via fluorometric or colorimetric assays .

- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) .

- SAR analysis : Modifying substituents (e.g., replacing methoxy with halogen) alters hydrophobicity and binding affinity. For example, fluorinated analogs show enhanced blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC₅₀ values)?

- Standardization of assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Orthogonal validation : Confirm activity via two independent methods (e.g., fluorescence-based and HPLC assays) .

- Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. How can the environmental stability and degradation pathways of this compound be characterized?

- Accelerated stability studies : Expose the compound to UV light, humidity, or oxidative conditions (H₂O₂) and monitor degradation via HPLC-MS .

- Metabolite identification : Use liver microsomes (human/rat) to simulate Phase I/II metabolism, with LC-QTOF-MS for metabolite profiling .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 7.2–7.6 (m, Ar-H) | |

| ¹³C NMR | δ 198.2 (C=O), δ 55.1 (OCH₃) | |

| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |

Q. Table 2. Comparative Biological Activity of Structural Analogs

| Analog (Substituent) | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 3'-Cl, 5'-F | CYP3A4 | 0.45 | Enhanced metabolic stability |

| 4'-OCH₃ | Serotonin 5-HT₂A | 1.2 | Lower BBB penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.